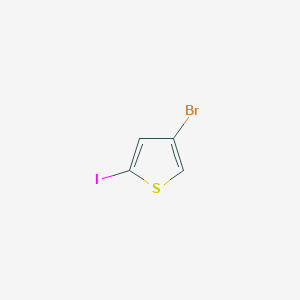

4-Bromo-2-iodothiophene

Descripción general

Descripción

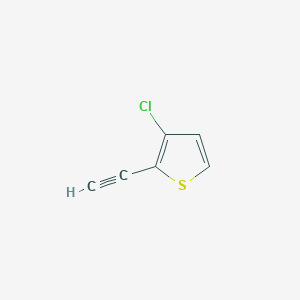

4-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring Thiophene itself is a five-membered aromatic ring containing one sulfur atom

Aplicaciones Científicas De Investigación

4-Bromo-2-iodothiophene has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

4-Bromo-2-iodothiophene is a chemical compound that is used in various scientific and industrial applications . . It’s often used as a building block in chemical synthesis , suggesting its primary role may be as a precursor in the synthesis of more complex molecules.

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in the halogen dance (HD) reaction, a synthetic tool used to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates .

Biochemical Pathways

This compound is involved in the synthesis of various thiophene derivatives . These derivatives can further participate in numerous chemical transformations, affecting various biochemical pathways.

Result of Action

The primary result of the action of this compound is the synthesis of various thiophene derivatives . These derivatives can be used as building blocks in numerous chemical transformations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the HD reaction in which it participates is sensitive to the nature of the halogen atom involved, with the ease of migration of the halogen atom in halogen-substituted thiophenes increasing in the series Cl < Br < I . .

Safety and Hazards

The safety information for 4-Bromo-2-iodothiophene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Thiophene-based analogs, including 4-Bromo-2-iodothiophene, have been a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of these compounds.

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Bromo-2-iodothiophene are not currently known and would require further study.

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that chemical compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues, interacting with transporters or binding proteins and affecting their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known and would require further study.

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, which can affect their activity or function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. Another approach involves the selective monobromination followed by monoiodination of thiophene derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient halogenating agents and optimized reaction parameters is crucial for the commercial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-iodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds and nucleophiles.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for halogenation.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

- 4-Bromo-2-chlorothiophene

- 2-Bromo-5-iodothiophene

- 2-Iodothiophene

Comparison: 4-Bromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated thiophenes. For instance, the combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .

Propiedades

IUPAC Name |

4-bromo-2-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZQTBCVFBPNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73882-40-3 | |

| Record name | 4-bromo-2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2687704.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)